molecular formula C7H7ClN2S B1468394 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine CAS No. 1344299-39-3

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Cat. No.: B1468394
CAS No.: 1344299-39-3
M. Wt: 186.66 g/mol
InChI Key: ITRJWAPVBYBKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound with a unique structure that includes a thiopyrano ring fused to a pyridazine ring.

Preparation Methods

The synthesis of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a chlorinated pyridazine derivative with a thiol compound. The reaction conditions often require the use of a base and a solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJWAPVBYBKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 3
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 4
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 5
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine
Reactant of Route 6
Reactant of Route 6
3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.